Cas no 790271-06-6 (2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)

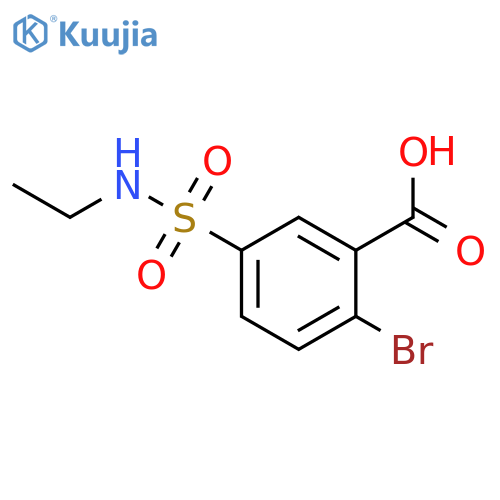

790271-06-6 structure

商品名:2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-bromo-5-[(ethylamino)sulfonyl]Benzoic acid

- 2-bromo-5-(ethylsulfamoyl)benzoic Acid

- Z53038491

- SR-01000058753-1

- G21532

- AKOS000118582

- EN300-11039

- DA-26804

- 790271-06-6

- DTXSID701258031

- QGB27106

- SR-01000058753

- 2-bromo-5-(ethylsulfamoyl)benzoicAcid

- CS-0222111

- SCHEMBL12225750

- 2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid

-

- インチ: InChI=1S/C9H10BrNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)

- InChIKey: NWFCKUNKCMNENA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 306.95139Da

- どういたいしつりょう: 306.95139Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 91.9Ų

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11039-5.0g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 5g |

$908.0 | 2023-06-17 | |

| Enamine | EN300-11039-0.1g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 0.1g |

$83.0 | 2023-10-27 | |

| Enamine | EN300-11039-2.5g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 2.5g |

$614.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292781-100mg |

2-Bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 100mg |

¥2235.00 | 2024-07-28 | |

| Enamine | EN300-11039-10g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 10g |

$1346.0 | 2023-10-27 | |

| Aaron | AR019KRH-50mg |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 50mg |

$98.00 | 2025-02-14 | |

| Aaron | AR019KRH-10g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 10g |

$1876.00 | 2023-12-15 | |

| Aaron | AR019KRH-5g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 5g |

$1274.00 | 2025-02-14 | |

| 1PlusChem | 1P019KJ5-1g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 1g |

$450.00 | 2024-04-21 | |

| Enamine | EN300-11039-5g |

2-bromo-5-(ethylsulfamoyl)benzoic acid |

790271-06-6 | 95% | 5g |

$908.0 | 2023-10-27 |

2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

790271-06-6 (2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid) 関連製品

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2279938-29-1(Alkyne-SS-COOH)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量